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Abstract
2-Phosphonooxybenzoic acid, also known by its common name Fosfosal, is a salicylic acid

derivative with established anti-inflammatory, analgesic, and potential antibacterial properties.

Its mechanism of action is primarily attributed to its role as a prodrug of salicylic acid, a well-

known non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX)

enzymes. This technical guide provides a comprehensive overview of the structural and

analytical data currently available for 2-phosphonooxybenzoic acid, alongside detailed

experimental protocols and a visualization of its primary signaling pathway. This document is

intended to serve as a valuable resource for researchers and professionals engaged in the

study and development of anti-inflammatory therapeutics.

Physicochemical Properties
2-Phosphonooxybenzoic acid is a white to off-white crystalline powder. A summary of its key

physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 2-Phosphonooxybenzoic Acid
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Property Value Reference

Synonyms
Fosfosal, 2-Carboxyphenyl

phosphate
[1]

Molecular Formula C₇H₇O₆P [1]

Molecular Weight 218.10 g/mol [2]

Melting Point 159-163 °C N/A

CAS Number 6064-83-1 [1]

Appearance
White or off-white crystalline

powder
N/A

Structural Analysis
A thorough structural elucidation of a molecule is critical for understanding its chemical

behavior and biological activity. This section details the available crystallographic and

spectroscopic data for 2-phosphonooxybenzoic acid.

Crystallographic Data
As of the date of this publication, a comprehensive, publicly available crystal structure for 2-

phosphonooxybenzoic acid (or its salts) has not been deposited in the Cambridge

Crystallographic Data Centre (CCDC) or other major databases. However, the crystal

structures of related organophosphate compounds, such as 2- and 4-chloroanilinium

dihydrogen phosphate and 4-carboxyanilinium dihydrogen phosphate, have been reported.[3]

[4] These structures reveal complex hydrogen bonding networks involving the phosphate and

carboxyl groups, which are likely to be a feature of the crystal packing of 2-

phosphonooxybenzoic acid as well.

Spectroscopic Data
Spectroscopic techniques are essential for confirming the molecular structure and purity of a

compound. The following subsections summarize the available spectroscopic data for 2-

phosphonooxybenzoic acid.
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While a full, assigned ¹H and ¹³C NMR spectrum for 2-phosphonooxybenzoic acid is not readily

available in the public domain, NMR has been used to study its interactions with biological

targets. For instance, NMR titration has been employed to investigate the binding of fosfosal
to the chemokine CXCL12.[5] The expected chemical shifts for the aromatic protons and

carbons can be predicted based on the analysis of similar benzoic acid derivatives.[6] A

generalized protocol for NMR analysis is provided in the experimental section.

The infrared spectrum of 2-phosphonooxybenzoic acid is characterized by absorptions

corresponding to its key functional groups. The PubChem database entry for Fosfosal
indicates the availability of FTIR and ATR-IR spectra on SpectraBase.[2] The characteristic

vibrational frequencies for benzoic acid derivatives are well-documented and can be used for

spectral interpretation.[7][8] A summary of expected IR absorptions is provided in Table 2.

Table 2: Predicted Infrared (IR) Absorption Bands for 2-Phosphonooxybenzoic Acid

Wavenumber (cm⁻¹) Functional Group Vibrational Mode

3300-2500 (broad) O-H (Carboxylic Acid) Stretching

3100-3000 C-H (Aromatic) Stretching

1700-1680 C=O (Carboxylic Acid) Stretching

1600-1450 C=C (Aromatic) Stretching

1320-1210 C-O (Carboxylic Acid) Stretching

1200-900 P=O, P-O Stretching

The mass spectrum of 2-phosphonooxybenzoic acid provides information about its molecular

weight and fragmentation pattern. The PubChem entry for Fosfosal indicates GC-MS data with

prominent peaks at m/z 120 and 138.[2] The fragmentation of benzoic acid derivatives is

influenced by the nature and position of substituents, with the "ortho effect" often leading to

characteristic fragmentation pathways. A generalized protocol for mass spectrometry analysis

is provided in the experimental section.

Biological Activity and Signaling Pathway
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2-Phosphonooxybenzoic acid functions as an anti-inflammatory agent by acting as a prodrug

for salicylic acid. Upon administration, it is hydrolyzed to release salicylic acid, which then

inhibits the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are

responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators

of inflammation, pain, and fever.[9][10][11]

The inhibition of the prostaglandin synthesis pathway is the primary mechanism of action for 2-

phosphonooxybenzoic acid. A diagram of this signaling pathway is presented below.

Membrane Phospholipids Arachidonic Acid
Phospholipase A2

COX-1 / COX-2 Prostaglandins (e.g., PGE2) Inflammation, Pain, Fever

2-Phosphonooxybenzoic Acid
(Fosfosal)

Salicylic AcidHydrolysis

Inhibition

Click to download full resolution via product page

Figure 1. Prostaglandin Synthesis Pathway and Inhibition by 2-Phosphonooxybenzoic Acid.

Experimental Protocols
This section provides detailed, generalized methodologies for the synthesis and analysis of 2-

phosphonooxybenzoic acid, based on established procedures for related compounds.

Synthesis and Purification
The synthesis of 2-phosphonooxybenzoic acid can be adapted from methods used for similar

benzoic acid derivatives. A plausible synthetic route is outlined below.[12][13][14]

Materials:

2-Hydroxybenzoic acid (Salicylic acid)

Phosphorus oxychloride (POCl₃)

Pyridine
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Hydrochloric acid (HCl)

Dichloromethane (CH₂Cl₂)

Anhydrous sodium sulfate (Na₂SO₄)

Ethanol

Deionized water

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere,

dissolve 2-hydroxybenzoic acid in anhydrous pyridine.

Cool the solution in an ice bath.

Slowly add phosphorus oxychloride dropwise to the cooled solution while stirring.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for several hours.

Quench the reaction by carefully adding the mixture to a beaker of ice-cold dilute

hydrochloric acid.

Extract the aqueous layer with dichloromethane.

Combine the organic extracts and wash with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the crude product.

Purify the crude product by recrystallization from an appropriate solvent system (e.g.,

ethanol/water) to obtain pure 2-phosphonooxybenzoic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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